3,6-DIAMINO-9(10H)-ACRIDONE
Overview
Description
3,6-Diamino-10H-acridin-9-one is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied for their unique physical and chemical properties, which include applications in pharmaceuticals, dyes, and fluorescent materials .
Mechanism of Action
Target of Action
3,6-DIAMINO-9(10H)-ACRIDONE, also known as 3,6-Diaminoacridin-9(10H)-one or 3,6-diamino-10H-acridin-9-one, is primarily known to interact with DNA . DNA is a crucial molecule for recognition and characterization of binding sites for interaction with small molecules .
Mode of Action
The compound is believed to bind to DNA through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA. This can cause DNA to unwind and elongate, which can interfere with DNA replication and transcription processes .
Biochemical Pathways
Its interaction with dna suggests that it may influence various genetic processes, including dna replication and transcription .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of the action of this compound is the disruption of DNA processes due to its intercalation . This can lead to the inhibition of DNA replication and transcription, potentially affecting the function and proliferation of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact its ability to interact with its target .
Biochemical Analysis
Biochemical Properties
3,6-DIAMINO-9(10H)-ACRIDONE has been found to interact with various biomolecules. For instance, it has been shown to interact with calf thymus DNA and human serum albumin (HSA) through a combination of biochemical, biophysical, and biological techniques . The nature of these interactions suggests that this compound may bind to DNA through intercalation .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have an impact on cell function, influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited ultra-high sensitivity and selectivity for the detection of 17-β-estradiol .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it may bind to DNA through intercalation . This interaction could potentially lead to changes in gene expression. Additionally, it may also interact with enzymes and other biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited long-term stability and applicability in human serum samples .
Metabolic Pathways
Given its interactions with DNA and HSA, it is likely that it may interact with various enzymes and cofactors .
Transport and Distribution
Given its interactions with DNA and HSA, it is likely that it may be transported and distributed within cells and tissues in a manner that allows these interactions .
Subcellular Localization
Given its interactions with DNA, it is likely that it may localize to the nucleus where DNA is located .
Preparation Methods
The synthesis of 3,6-diamino-10H-acridin-9-one typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones under specific conditions. For instance, one method involves the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,6-Diamino-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Diamino-10H-acridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential as an antimalarial and anticholinesterase agent.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
Comparison with Similar Compounds
3,6-Diamino-10H-acridin-9-one can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer properties.
Triazoloacridone: Studied for its potential in cancer therapy.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Investigated for its antitumor activity.
The uniqueness of 3,6-diamino-10H-acridin-9-one lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
Properties
IUPAC Name |
3,6-diamino-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYRANCRKCGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404907 | |
Record name | 3,6-diamino-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42832-87-1 | |
Record name | 3,6-diamino-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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